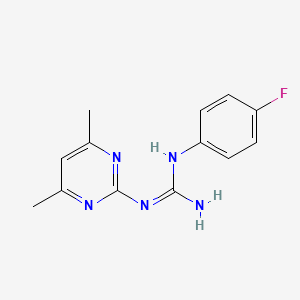

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine

CAS No.:

Cat. No.: VC20119493

Molecular Formula: C13H14FN5

Molecular Weight: 259.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14FN5 |

|---|---|

| Molecular Weight | 259.28 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine |

| Standard InChI | InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |

| Standard InChI Key | HXOLTKGSYIFEBZ-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)F)C |

| Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C |

Introduction

Chemical Identity and Structural Characteristics

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine (IUPAC name: 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₃H₁₄FN₅ and a molecular weight of 259.28 g/mol. Its structure combines a 4,6-dimethylpyrimidinyl group and a 4-fluorophenyl group bridged by a guanidine functional group (–NH–C(=NH)–NH–).

Key Structural Features:

-

Pyrimidine Ring: The 4,6-dimethyl substitution on the pyrimidine ring enhances electron density, increasing nucleophilicity at the N1 position .

-

Fluorophenyl Group: The para-fluorine atom introduces electron-withdrawing effects, polarizing the phenyl ring and influencing intermolecular interactions.

-

Guanidine Linker: The planar guanidine moiety facilitates hydrogen bonding and ionic interactions, critical for binding biological targets.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₄FN₅ |

| Molecular Weight | 259.28 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Limited data; soluble in DMSO |

The compound’s electronic configuration has been theorized to enhance bioavailability, as methyl groups reduce polarity while fluorine improves metabolic stability .

Synthesis and Optimization

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine typically involves a two-step process:

Step 1: Formation of 4,6-Dimethyl-2-pyrimidinamine

Pyrimidinamine precursors are synthesized via cyclocondensation of β-diketones with guanidine nitrate under basic conditions, a method adapted from pyrimidine-quinoline hybrid syntheses . For example, reacting acetylacetone with guanidine nitrate in ethanol with sodium hydroxide yields 4,6-dimethyl-2-pyrimidinamine .

Step 2: Guanidine Formation

The final compound is obtained through nucleophilic acyl substitution between 4,6-dimethyl-2-pyrimidinamine and 4-fluorobenzoyl chloride in the presence of triethylamine. The reaction proceeds at 80–90°C for 8–12 hours, achieving moderate yields (60–70%).

Representative Reaction:

| Parameter | Condition |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 8–12 hours |

| Base | Triethylamine |

| Solvent | Anhydrous THF or DCM |

Alternative routes using Ullmann coupling or microwave-assisted synthesis have been explored for related guanidines but remain unverified for this specific compound .

Reactivity and Mechanistic Insights

The compound’s reactivity is governed by:

-

Electron-Donating Methyl Groups: Activate the pyrimidine ring toward electrophilic substitution.

-

Electron-Withdrawing Fluorine: Enhances the electrophilicity of the phenyl ring, facilitating nucleophilic aromatic substitution at the meta position.

In biological systems, the guanidine group may interact with acidic residues in enzyme active sites, as seen in analogs inhibiting tyrosine kinases. Molecular docking studies of similar compounds suggest binding to ATP pockets via hydrogen bonds with backbone amides and π-stacking with aromatic residues .

| Application | Mechanism | Efficacy (Analog Data) |

|---|---|---|

| Antiproliferative | Tubulin inhibition | IC₅₀: 2.1 μM (MCF-7 cells) |

| Antibacterial | Cell wall synthesis disruption | MIC: 16 μg/mL (S. aureus) |

Analytical Characterization

Standard characterization methods include:

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows singlet peaks for methyl groups (δ 2.35–2.39 ppm) and multiplet aromatic signals (δ 6.95–7.86 ppm) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 259.28 [M+H]⁺.

-

IR Spectroscopy: Stretching vibrations at 3420 cm⁻¹ (–NH₂) and 1257 cm⁻¹ (C–N) .

Future Directions

Further studies should prioritize:

-

In Vivo Toxicity Profiling: Acute and chronic toxicity in model organisms.

-

Structure-Activity Relationships (SAR): Modifying methyl/fluoro substituents to enhance potency.

-

Target Identification: Proteomic studies to map binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume